molecular formula C18H26N2O2 B12703721 1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide CAS No. 79720-27-7

1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide

Cat. No.: B12703721
CAS No.: 79720-27-7
M. Wt: 302.4 g/mol
InChI Key: YTDXLXHIGICVGI-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide is a complex organic compound It is characterized by its unique structure, which includes a tetrahydro ring system and a piperidyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide typically involves multiple steps. The starting materials and reagents are carefully chosen to ensure the correct formation of the desired product. Common synthetic routes may include:

    Cyclization reactions: To form the tetrahydro ring system.

    Substitution reactions: To introduce the piperidyl group.

    Purification steps: Such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide can undergo various chemical reactions, including:

    Oxidation: Where the compound is exposed to oxidizing agents to form new products.

    Reduction: Involving reducing agents to modify the compound’s structure.

    Substitution: Where specific atoms or groups in the compound are replaced with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: To facilitate specific reactions, such as palladium on carbon for hydrogenation.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigating its potential as a drug candidate or in drug delivery systems.

    Industry: As a precursor for manufacturing specialized materials or chemicals.

Mechanism of Action

The mechanism by which 1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Modulating their activity to produce desired biological effects.

    Receptors: Binding to receptor sites to trigger or inhibit specific cellular responses.

    Pathways: Affecting biochemical pathways to alter physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-Tetrahydro-3,6-methanophthalimide: Lacks the piperidyl group, which may affect its reactivity and applications.

    N-(2,2,6,6-Tetramethyl-4-piperidyl)phthalimide: Similar structure but different ring system, leading to distinct properties.

Uniqueness

1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide is unique due to its combination of a tetrahydro ring system and a piperidyl group

Properties

CAS No.

79720-27-7

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

4-(2,2,6,6-tetramethylpiperidin-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C18H26N2O2/c1-17(2)8-12(9-18(3,4)19-17)20-15(21)13-10-5-6-11(7-10)14(13)16(20)22/h5-6,10-14,19H,7-9H2,1-4H3

InChI Key

YTDXLXHIGICVGI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2C(=O)C3C4CC(C3C2=O)C=C4)C

Origin of Product

United States

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